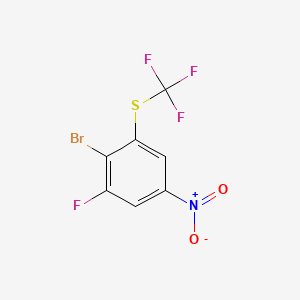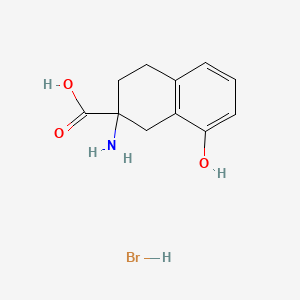
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C11H14BrNO3. It is used primarily in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes both amino and hydroxy functional groups attached to a tetrahydronaphthalene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group transformations to introduce the amino and hydroxy groups . Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which is essential for its use in research applications .
化学反応の分析
Types of Reactions
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism by which 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity .
類似化合物との比較
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxy group, which affects its reactivity and applications.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, leading to different chemical properties and uses.
Uniqueness
The presence of both amino and hydroxy groups in 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in research and industrial applications .
特性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO3.BrH/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11;/h1-3,13H,4-6,12H2,(H,14,15);1H |
InChIキー |
PKFUJGCTUNVUHV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
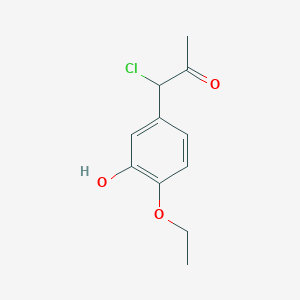
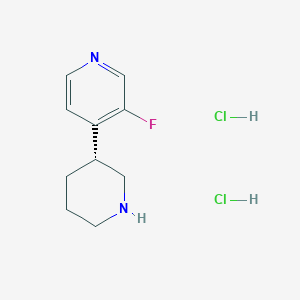
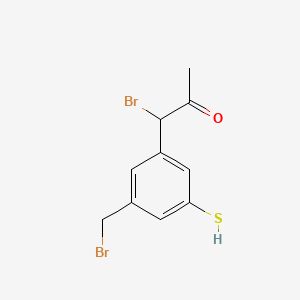
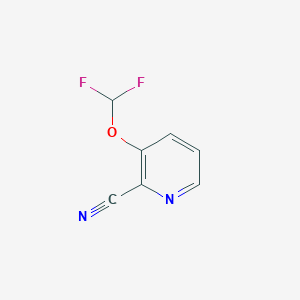
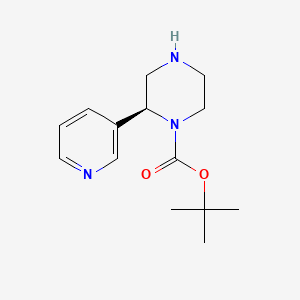

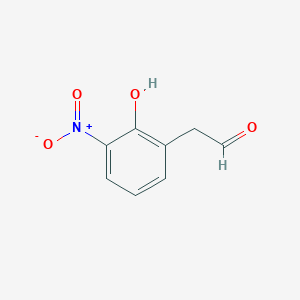

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
